Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C13H11ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.
Another method involves the cyclization of ethyl 2-amino-4-chlorobenzoate with benzaldehyde in the presence of a suitable catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Reduction Reactions: Products include amines and alcohols.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- 4,6-Dichloro-2-phenylpyrimidine
- 4-Chloro-6-methyl-2-phenylpyrimidine
- 4-Chloro-6-methoxy-2-phenylpyrimidine
These compounds share a similar pyrimidine core but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYTPARKVGWFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286310 | |
Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24755-82-6 | |
Record name | 24755-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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